Isopropyl hexanoate
Description
Properties
IUPAC Name |
propan-2-yl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-7-9(10)11-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHDAORXSNJOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177674 | |
| Record name | Isopropyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | Isopropyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
172.00 to 173.00 °C. @ 760.00 mm Hg | |
| Record name | Isopropyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
almost insoluble in water; soluble in alcohol | |
| Record name | Isopropyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.854-0.860 (20°) | |
| Record name | Isopropyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2311-46-8 | |
| Record name | Isopropyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2311-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002311468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AO2UI60U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopropyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction follows the equilibrium:
$$ \text{Hexanoic Acid} + \text{Isopropanol} \rightleftharpoons \text{this compound} + \text{Water} $$
Concentrated sulfuric acid (1–2% v/v) catalyzes protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by isopropanol. A molar ratio of 1:1.2 (acid:alcohol) shifts equilibrium toward ester formation, achieving yields exceeding 75% under optimal conditions.
Operational Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60–80°C (reflux) | Accelerates kinetics |
| Reaction Time | 4–6 hours | Ensures near-complete conversion |
| Catalyst Concentration | 1–2% H₂SO₄ | Maximizes proton availability |
Post-reaction purification involves neutralization with sodium bicarbonate, followed by fractional distillation (boiling point: 168–170°C) to isolate the ester.
Industrial-Scale Continuous Production
Patent CN104592018A details a reaction-reinforcement strategy adaptable to this compound synthesis, employing tandem homogeneous and fixed-bed reactors.
Two-Stage Reactor System
- Homogeneous Reaction Still : Hexanoic acid and isopropanol are fed continuously at a 1:1 molar ratio. Sulfuric acid catalyzes the initial esterification at 115–125°C, with azeotropic removal of water-isopropanol mixtures.
- Fixed-Bed Reactor : Unreacted reactants pass through a column packed with polystyrene sulfonic acid catalyst (particle size: 1–3 mm), achieving >98% isopropanol conversion.
Process Advantages
- Energy Efficiency : Azeotropic distillation minimizes thermal degradation.
- Scalability : Continuous operation reduces downtime, suitable for ton-scale production.
- Purity : Crude product contains <2% residual reactants, simplifying downstream distillation.
Advanced Catalytic Systems
Heterogeneous Acid Catalysts
Industrial methods increasingly replace sulfuric acid with solid acids to avoid corrosion and waste:
| Catalyst | Surface Area (m²/g) | Yield (%) | Reusability (cycles) |
|---|---|---|---|
| Amberlyst-15 | 45 | 88 | 10 |
| Sulfated Zirconia | 120 | 92 | 15 |
These catalysts enable milder conditions (70–90°C) and facile separation via filtration.
Enzymatic Esterification
Lipases (e.g., Candida antarctica) immobilized on mesoporous silica catalyze esterification at 40°C in solvent-free systems. While eco-friendly, this method currently faces scalability challenges, with yields plateauing at 65–70%.
Reaction Optimization Strategies
Water Removal Techniques
Solvent Effects
Polar aprotic solvents (e.g., toluene) enhance miscibility of reactants:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 84 |
| Cyclohexane | 2.0 | 78 |
| Solvent-Free | — | 72 |
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |
|---|---|---|---|
| Fischer Esterification | 75–85 | 95–98 | 12.4 |
| Continuous Industrial | 92–98 | 98–99.5 | 8.7 |
| Enzymatic | 65–70 | 99+ | 5.2 |
Industrial continuous processes dominate large-scale production due to superior yields and energy efficiency, while enzymatic methods remain niche for high-purity applications.
Scientific Research Applications
Chemistry
Isopropyl hexanoate serves as a solvent and reagent in organic synthesis. Its ability to dissolve various organic compounds makes it valuable for reactions requiring non-polar solvents. It is also used in the study of esterification reactions and can undergo hydrolysis to yield hexanoic acid and isopropanol, which are significant in various chemical processes .
Biology
In biological research, this compound is employed to investigate ester metabolism and enzymatic reactions . It acts as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. This application is crucial in understanding metabolic pathways involving fatty acids and their esters .
Medicine
The compound is being explored for its potential use in drug delivery systems . Due to its ester linkage, this compound can be hydrolyzed in the body, releasing active pharmaceutical ingredients in a controlled manner. This property makes it a candidate for developing sustained-release formulations .
Industry
This compound finds extensive use in the fragrance and flavoring industries , attributed to its pleasant odor profile. It is utilized as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes . Its safety profile has been evaluated, indicating that it does not pose significant risks when used within established intake limits .
Case Studies
-
Flavoring Agent Evaluation :
A study evaluated the safety of various flavoring agents including this compound, confirming that its intake levels are below safety thresholds established by health authorities . -
Enzymatic Hydrolysis Study :
Research demonstrated that this compound undergoes hydrolysis via esterase enzymes, highlighting its role in metabolic pathways relevant to fatty acid metabolism . -
Drug Delivery System Development :
Investigations into drug delivery systems using this compound showed promising results in controlled release applications, suggesting potential for future pharmaceutical formulations .
Mechanism of Action
The primary mechanism of action for isopropyl hexanoate involves its hydrolysis to hexanoic acid and isopropanol. This reaction can occur enzymatically in biological systems, where esterases catalyze the hydrolysis. The hexanoic acid produced can then participate in various metabolic pathways, while isopropanol can be further metabolized or excreted .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Isopropyl hexanoate belongs to the ester family, sharing functional similarities with other short- to medium-chain esters. Key structural analogs include:
Sensory and Flavor Profiles
- This compound: Imparts fresh berry notes, enhancing flavor in fermented beverages .
- Ethyl Hexanoate: Contributes fruity, pineapple-like aromas; critical for consumer preference in strawberries and liquors .
- Isoamyl Hexanoate: Provides sweet, tropical flavors (e.g., pineapple) .
- Methyl Hexanoate: Associated with green, apple-like notes but may signal overripeness when excessively accumulated .
Stability and Reactivity
- This compound: Stable under GC-FID conditions; ideal as an internal standard .
- Ethyl Hexanoate: Degrades under high irradiation doses, reducing its concentration in preserved foods .
- Hexyl Hexanoate: Exhibits stability in high-irradiation environments, making it a marker for processed foods .
Analytical Chemistry
This compound’s predictable combustion enthalpy and RRF ≈ 1 make it superior to methyl octanoate for GC-FID internal standardization . In contrast, ethyl hexanoate’s variable reactivity under irradiation complicates its use in quantitative analyses .
Food and Beverage Industry
- Ethyl Hexanoate: Dominates flavor profiles in alcoholic beverages (e.g., Luzhoulaojiao liquor) at concentrations exceeding 2,000 mg/L .
- This compound: Synthesized uniquely in specific microbial cofermentation processes (e.g., HB samples), highlighting its niche application .
Agricultural and Ecological Studies
- Hexyl Hexanoate: Serves as a chemotype marker in Heracleum persicum, influenced by geographic and ecological factors .
- Isopropyl Butyrate : Acts as a biomarker for overripe strawberries, linked to enzymatic activity (e.g., O-methyltransferase) .
Biological Activity
Isopropyl hexanoate, an ester formed from isopropyl alcohol and hexanoic acid, has garnered attention for its potential biological activities. This article explores the compound's properties, focusing on its pharmacological effects, antimicrobial activity, and toxicological assessments.
This compound (C₈H₁₆O₂) is a colorless liquid with a fruity odor, commonly used in the food and fragrance industries. Its structure can be represented as follows:
Pharmacological Effects
Recent studies have indicated that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Bacillus subtilis | 125 |
- Acetylcholinesterase Inhibition : In a study evaluating derivatives of carvacrol and thymol, this compound was found to exhibit inhibition of acetylcholinesterase, an enzyme critical for neurotransmission. This suggests potential applications in treating neurodegenerative diseases.
Toxicological Assessments
Toxicological evaluations are crucial for determining the safety of this compound in food and pharmaceutical applications. The Joint FAO/WHO Expert Committee on Food Additives has assessed various esters, including this compound, to establish acceptable daily intake levels.
- Acute Toxicity : Studies involving animal models have reported no significant acute toxicity at low doses. The no-observed-adverse-effect level (NOAEL) for this compound was established at 500 mg/kg body weight per day.
- Chronic Toxicity : Long-term studies have indicated that chronic exposure to high concentrations may lead to liver and kidney weight increases without significant histopathological changes.
Case Studies
- Food Additive Evaluation : A study conducted by the FAO/WHO evaluated this compound as a food additive. Results indicated that it could be safely consumed within established limits, supporting its use in flavoring agents.
- Pharmacological Research : In experimental settings, this compound demonstrated potential as an acetylcholinesterase inhibitor, which may lead to future therapeutic applications in neuropharmacology.
Chemical Reactions Analysis
Hydrolysis Reactions
Isopropyl hexanoate undergoes hydrolysis under acidic or basic conditions, yielding hexanoic acid and isopropanol.
Acid-Catalyzed Hydrolysis
Mechanism:
-
Protonation of carbonyl oxygen.
-
Nucleophilic attack by water.
-
Elimination of isopropanol.
Reaction:
Base-Promoted Hydrolysis (Saponification)
Mechanism:
-
Hydroxide attack at carbonyl carbon.
-
Alkoxide elimination.
-
Deprotonation to carboxylate.
Reaction:
Table 2: Hydrolysis Conditions and Outcomes
| Condition | Catalyst | Rate Determinant | Primary Products |
|---|---|---|---|
| Acidic | H₂SO₄ | [H⁺] concentration | Hexanoic acid, isopropanol |
| Basic | NaOH | [OH⁻] concentration | Sodium hexanoate, isopropanol |
Base hydrolysis is irreversible due to carboxylate salt formation .
Transesterification
This compound reacts with alcohols (e.g., methanol) to form new esters, catalyzed by acids or bases:
Reaction:
Table 3: Transesterification Catalysts and Efficiency
| Catalyst | Temperature (K) | Conversion (%) | Reference |
|---|---|---|---|
| Sodium Methoxide | 323–338 | 85–92 | |
| Amberlyst 36 Wet | 333–353 | 78–88 |
Kinetic studies indicate a Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, where surface reaction is rate-limiting .
Reduction Reactions
This compound can be reduced to hexanol and isopropanol using strong reducing agents:
Reaction:
This reaction proceeds via nucleophilic hydride attack at the carbonyl carbon, followed by alkoxide elimination .
Table 4: Reaction Rate Constants for Esters (353 K)
| Ester | Hydrolysis Rate (×10⁻³ s⁻¹) | Transesterification Rate (×10⁻³ s⁻¹) |
|---|---|---|
| This compound | 2.8 ± 0.2 | 1.9 ± 0.1 |
| Ethyl Hexanoate | 3.1 ± 0.3 | 2.2 ± 0.2 |
| Methyl Hexanoate | 3.5 ± 0.4 | 2.5 ± 0.3 |
Longer alkyl chains in alcohol moieties reduce electrophilicity, slowing reaction rates .
Kinetic and Thermodynamic Analysis
The LHHW model accurately describes esterification kinetics, accounting for adsorption-desorption equilibria:
Rate Equation:
Key Parameters:
Q & A
Q. How is isopropyl hexanoate synthesized, and what methodological considerations ensure high yield?
this compound is synthesized via acid-catalyzed esterification of hexanoic acid and isopropyl alcohol. To optimize yield:
- Use a molar ratio of 1:1.2 (acid:alcohol) to drive the equilibrium toward ester formation.
- Employ concentrated sulfuric acid (1–2% v/v) as a catalyst under reflux conditions (60–80°C) for 4–6 hours.
- Purify the product via neutralization (sodium bicarbonate), followed by distillation (boiling point ~168–170°C) .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
Key techniques include:
- NMR : H NMR identifies proton environments (e.g., isopropyl group δ 1.2–1.4 ppm; ester carbonyl δ 170–175 ppm).
- IR : A strong absorption band at ~1740 cm confirms the ester carbonyl group.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 158 (M) and fragmentation patterns (e.g., loss of isopropyl group) validate the structure .
Advanced Research Questions
Q. How can environmental factors like pH and temperature influence the stability of this compound in experimental settings?
Stability studies should:
- Vary pH : Test hydrolysis rates in buffered solutions (pH 3–9) at 25°C. Acidic/basic conditions accelerate ester hydrolysis via nucleophilic attack.
- Temperature : Conduct accelerated degradation studies (e.g., 40–60°C) and apply the Arrhenius equation to predict shelf life. Store samples at 2–8°C for long-term stability, as recommended for analogous esters .
Q. What advanced chromatographic methods are optimal for quantifying this compound in complex mixtures?
- GC-MS : Use a polar capillary column (e.g., DB-WAX) with temperature programming (50°C to 250°C at 10°C/min). Quantify via selected ion monitoring (SIM) at m/z 157.
- HPLC : Reverse-phase C18 column with UV detection at 210 nm. Mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min .
Q. How should researchers address contradictory data regarding catalytic degradation rates of this compound under varying conditions?
- Controlled Replication : Standardize reaction conditions (e.g., catalyst concentration, stirring rate).
- Multivariate Analysis : Apply techniques like ANOVA or LASSO regression to isolate variables (e.g., temperature vs. solvent polarity) causing discrepancies.
- Cross-Validation : Compare results with analogous esters (e.g., ethyl hexanoate) to identify systemic errors .
Q. What experimental design principles are critical when investigating the solvent properties of this compound in non-polar systems?
- Hypothesis-Driven Design : Example: "this compound’s lipophilicity (logP ~3.5) enhances solubility of non-polar compounds compared to shorter-chain esters."
- Variables : Test solvent efficiency by varying solute polarity (e.g., carotenoids vs. terpenes) and measure dissolution rates via UV-Vis spectroscopy.
- Controls : Include reference solvents (e.g., hexane, ethyl acetate) and blank trials to normalize results .
Data Presentation Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
